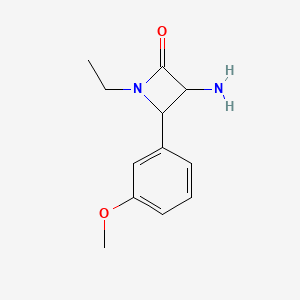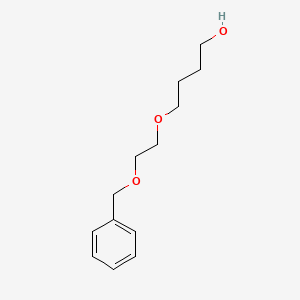
Benzyl-PEG2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG2-ethanol is a compound that serves as a polyethylene glycol (PEG)-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial in forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C13H20O3, and it has a molecular weight of 224.3 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG2-ethanol typically involves the reaction of benzyl alcohol with a polyethylene glycol derivative. One common method includes the use of benzyl bromide and polyethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG2-ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Applications De Recherche Scientifique
Benzyl-PEG2-ethanol is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In studies involving protein degradation and cellular processes.
Medicine: In the development of targeted therapies for diseases such as cancer.
Industry: In the production of specialized chemicals and pharmaceuticals
Mécanisme D'action
Benzyl-PEG2-ethanol functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating protein levels within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG2-alcohol: Similar in structure but with a primary alcohol group instead of an ethanol group.
Benzyl-PEG3-ethanol: Contains an additional ethylene glycol unit, making it slightly longer.
Uniqueness
Benzyl-PEG2-ethanol is unique due to its specific length and functional groups, which make it particularly suitable for use in PROTACs. Its PEG-based structure provides flexibility and solubility, enhancing its effectiveness as a linker in various applications .
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
4-(2-phenylmethoxyethoxy)butan-1-ol |
InChI |
InChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Clé InChI |
XHCCLLDOFRBCKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)

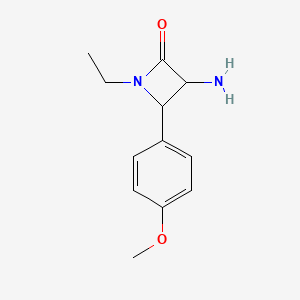
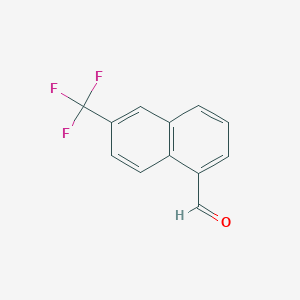
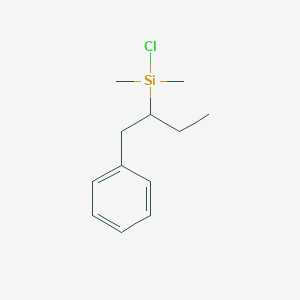
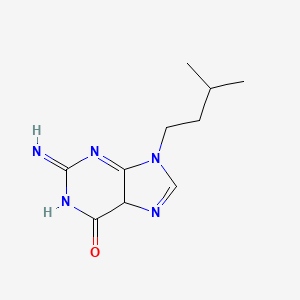



![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)


